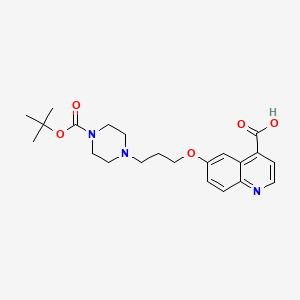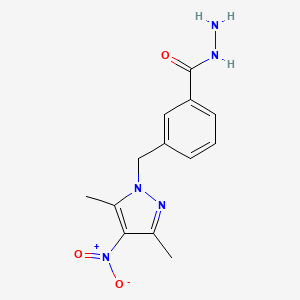![molecular formula C19H25N3O3 B2505990 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide CAS No. 850822-09-2](/img/structure/B2505990.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide involves multi-step reactions with careful selection of starting materials and reagents. In one study, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method demonstrates the potential for creating a variety of acetamide derivatives through the manipulation of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first study was determined using various spectroscopic techniques, including HNMR and LC-MS. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. The presence of intramolecular interactions was also noted, which can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of hydrogen bonds and intramolecular interactions can affect how these molecules interact with other chemicals and biological targets. The study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests that the compound has the potential to target the VEGFr receptor, which is significant for its anticancer activity . This indicates that the compound could participate in specific chemical reactions within biological systems, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their constituent atoms and functional groups. The orthorhombic crystal system and the specific unit cell parameters provide insights into the compound's solid-state characteristics. The spectroscopic data obtained from HNMR and LC-MS analyses are essential for understanding the compound's purity, molecular weight, and structural confirmation . These properties are critical when considering the compound's suitability for pharmaceutical applications, as they can affect solubility, stability, and bioavailability.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Antihypertensive Activity : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, related structurally to the chemical , were synthesized and screened for antihypertensive properties in rats. Certain compounds exhibited significant activity as alpha-adrenergic blockers, suggesting potential use in hypertension treatment (Caroon et al., 1981).
Discovery and Bioavailability : Research on analogues of the compound led to the discovery of MK-3207, a highly potent, orally bioavailable CGRP receptor antagonist. This indicates the potential of related compounds in treating conditions mediated by CGRP, like migraine (Bell et al., 2010).
Supramolecular Arrangements : Study of cyclohexane-5-spirohydantoin derivatives, which include the compound of interest, revealed insights into the relationship between molecular structure and crystal structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Graus et al., 2010).
Chemical Reactions and Synthesis
Aziridination and Cycloaddition : The aziridination and 1,3-dipolar cycloaddition of related diazaspiro compounds have been studied, providing insights into the synthetic pathways and chemical reactivity of these molecules (حسن البار, 1997).
Diazaspiro Derivative Synthesis : Diazaspiro[4.4]nona-and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives were synthesized, showing the versatility in creating various spiro compounds and their potential utility in various chemical applications (Farag et al., 2008).
Electrochemical Reduction Studies : Electrochemical reduction of related 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene was investigated, offering insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (Zhou et al., 2010).
Further Applications and Studies
Oxidative Cyclization : The synthesis of azaspiro[4.5]decane systems via oxidative cyclization of olefinic precursors provides a method to create spiro compounds, potentially useful in pharmaceutical synthesis (Martin‐Lopez & Bermejo, 1998).
Triphenylphosphine Promoted Reaction : Study of the reaction of triphenylphosphine with different compounds including 7,9-diazaspiro[4.5]dec-1-enes, highlights the potential for creating diverse chemical structures using spiro compounds (Han et al., 2020).
Antidiabetic Activity : Crystal structure and antidiabetic activity of related 2-aminospiropyrazolinium tosylates were investigated, showing the biological activity potential of these compounds (Kayukova et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-8-4-5-9-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-6-3-7-11-19/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBRLYZGAKXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)
![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)
![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)
![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)
![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)